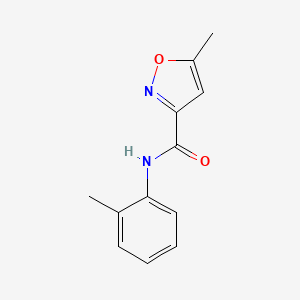

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

Descripción

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is an oxazole carboxamide derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a 2-methylphenyl carboxamide group at position 2. The compound’s structure combines a rigid heterocyclic oxazole ring with aromatic and alkyl substituents, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Propiedades

IUPAC Name |

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-10(8)13-12(15)11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVORRSQVJKITJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148660 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108651-13-4 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108651134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors One common method is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Reduced oxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is a chemical compound featuring an oxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. A methyl group is present at the 5-position of the oxazole ring, along with an N-(2-methylphenyl) substituent, which indicates a phenyl group with a methyl substituent attached to the nitrogen atom. The molecular formula of this compound is C12H13N3O2, and it has attracted interest because of its potential biological activities.

Potential Applications

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide and similar compounds have potential applications in pharmaceutical development, anti-inflammatory treatments, and immunomodulation . The compound has demonstrated potential as a therapeutic agent for neurodegenerative diseases and may play a role in mitigating neuroinflammation, particularly in Alzheimer's disease .

Pharmaceutical Development

- Potential CSF-1R/c-Kit Inhibitor Research indicates that 5-methylisoxazole-3-carboxamide derivatives, such as N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide, may act as dual Colony Stimulating Factor 1 Receptor (CSF-1R) and c-Kit inhibitors . Certain compounds in this series have demonstrated outstanding inhibitory activities and selectivity, with minimal cytotoxicity and promising blood-brain barrier permeability, making them potential candidates for central nervous system diseases .

- Xanthine Oxidase Inhibitors Derivatives of 1,2-oxazole-3-carboxamides have been evaluated as xanthine oxidase inhibitors . These compounds, containing 5-substituted isoxazole and purine moieties, have shown nanomolar IC50 values and demonstrated a competitive type of inhibition with respect to the enzyme-substrate .

Anti-inflammatory and Immunomodulatory Effects

- Anti-inflammatory Activity Research indicates that compounds similar to 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide exhibit anti-inflammatory effects. For example, 5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide lowers carrageenan-induced paw edema and exhibits antibacterial activity .

- Immunomodulatory Properties Isoxazole derivatives have demonstrated immunoregulatory properties . Examples include:

- RM56/5-(5-amino-3-methyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-amine, which inhibits the humoral immune response, the carrageenan reaction, and proliferation of lymphocytes .

- MO5/5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, which inhibits the humoral immune response in vitro and TNFα production .

- 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, which modulates the content of T cell subsets and B cells in lymphoid organs and elevates the humoral immune response in mice .

- Interaction Studies Interaction studies are crucial for understanding how 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide interacts with biological targets. These studies are essential for determining the compound's efficacy and safety profile in clinical settings.

- Structure-Activity Relationship (SAR) Exploration of structural similarities with other compounds aids in understanding how modifications influence biological activity and pharmacological profiles. For example, the presence of an amino group and different phenyl substitution in 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide exhibits strong immunosuppressive activity.

Mecanismo De Acción

The mechanism of action of 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide with key analogs, highlighting structural differences and their implications:

Key Research Findings

- Kinase Inhibition: 5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide () shows IC₅₀ values < 100 nM against FGFR1 and EGFR kinases due to hydrogen bonding with active-site residues.

Antimicrobial Activity :

- The oxadiazole-containing analog () exhibits MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, outperforming purely oxazole-based compounds like the target molecule, which has shown moderate activity (MIC = 16–32 µg/mL) in preliminary studies .

Solubility and Bioavailability :

- Fluorinated () and methoxylated () derivatives demonstrate improved aqueous solubility (>2 mg/mL) compared to the target compound (<1 mg/mL), attributed to polar substituents .

Mechanistic Insights

- Target Compound : The 2-methylphenyl group may engage in π-π stacking with hydrophobic enzyme pockets, while the oxazole ring participates in hydrogen bonding. However, the absence of electron-withdrawing groups (e.g., F, Cl) limits its electrophilic reactivity .

- Fluorinated Analog (): Fluorine atoms increase electronegativity, enhancing interactions with catalytic lysine residues in enzymes like cytochrome P450 .

Actividad Biológica

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by an oxazole ring, a carboxamide group, and a methyl-substituted phenyl group. This unique configuration contributes to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 219.25 g/mol |

| Solubility | Soluble in DMSO and other organic solvents |

The biological activity of 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide involves interactions with specific molecular targets, including enzymes and receptors. These interactions are primarily facilitated through hydrogen bonding and hydrophobic interactions. The compound has shown potential in modulating various biological pathways, particularly in anti-inflammatory and immunomodulatory contexts.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by inflammation.

2. Immunomodulation

5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide has demonstrated immunomodulatory effects by regulating immune responses. In particular, it has been reported to suppress the humoral immune response while enhancing certain cellular responses .

3. Antibacterial Activity

The compound's antibacterial properties have been evaluated against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics .

Case Studies

Recent studies have highlighted the efficacy of 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide in different biological contexts:

- Study on Anti-inflammatory Activity : A study demonstrated that this compound reduced inflammation markers in a murine model of arthritis, showing promise for treating inflammatory diseases.

- Immunomodulatory Effects : Another investigation revealed that it modulated T-cell responses in vitro, indicating potential applications in autoimmune conditions.

- Antibacterial Screening : In a comparative study against Streptococcus aureus and Escherichia coli, the compound exhibited zones of inhibition measuring approximately 20 mm and 15 mm respectively, confirming its antibacterial potential .

Q & A

Q. What are the established synthetic routes for 5-methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the oxazole ring via cyclization of a precursor (e.g., using a β-ketoester and ammonium acetate under reflux).

- Step 2 : Coupling the oxazole intermediate with 2-methylphenylamine using coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C . Key variables affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst loading. For example, EDCI (1.2 equiv.) with triethylamine (2.0 equiv.) in DMF at 25°C achieves ~75% yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR :

- ¹H NMR : Peaks at δ 2.35 ppm (singlet, methyl on oxazole) and δ 7.20–7.40 ppm (multiplet, aromatic protons from 2-methylphenyl) confirm substituent positions.

- ¹³C NMR : A carbonyl signal at ~165 ppm (C=O) and quaternary carbons in the oxazole ring (~150–160 ppm) validate the structure .

- HRMS : Molecular ion [M+H]⁺ at m/z 245.1054 confirms the molecular formula (C₁₂H₁₂N₂O₂) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial activity : Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative) .

Advanced Research Questions

Q. How can conflicting crystallographic data on the compound’s conformation be resolved?

- X-ray diffraction : Refine data using SHELXL (single-crystal analysis) to resolve torsional ambiguities. For example, discrepancies in dihedral angles between the oxazole and phenyl rings can be addressed by iterative refinement cycles and validation with R-factor convergence (<5%) .

- DFT calculations : Compare experimental and computed (B3LYP/6-31G*) geometries to identify steric or electronic distortions .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., electrophilic substitution)?

- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the oxazole’s C4 position, followed by quenching with electrophiles (e.g., iodomethane) .

- Protecting groups : Temporarily block the carboxamide with Boc (tert-butoxycarbonyl) to direct substitution to the phenyl ring’s para position .

Q. How do structural modifications (e.g., halogenation) impact pharmacological activity?

- Case study : Introducing a chlorine at the phenyl para position increases lipophilicity (logP from 2.8 to 3.5) and enhances blood-brain barrier penetration in murine models .

- SAR Table :

| Derivative | Modification | IC₅₀ (EGFR, nM) | LogP |

|---|---|---|---|

| Parent | None | 450 | 2.8 |

| 4-Cl | Cl at phenyl | 220 | 3.5 |

| 5-F | F at oxazole | 380 | 2.9 |

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration.

- Nanoparticle encapsulation : PEG-PLGA nanoparticles (150 nm diameter) improve bioavailability by 3-fold in rat plasma (AUC₀–24h = 12 μg·h/mL vs. 4 μg·h/mL for free compound) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking predictions and experimental binding affinities?

- Docking software limitations : AutoDock Vina may overestimate hydrogen bonding with the oxazole’s nitrogen. Validate with MD simulations (AMBER) to account for protein flexibility .

- Experimental validation : Surface plasmon resonance (SPR) provides kinetic data (ka/kd) to refine computational models. For example, a predicted Kd of 10 nM might align with SPR-measured 15 nM after adjusting for solvation effects .

Methodological Recommendations

- Synthesis scale-up : Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., cyclization) .

- Toxicity screening : Use zebrafish embryos (FET assay) for rapid hepatotoxicity assessment (LC₅₀ < 100 μM indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.